4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a cyano group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-chlorobenzaldehyde reacts with malononitrile in the presence of a base to form 2-(4-chlorophenyl)-2-cyanoethene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorophenyl group can participate in π-π interactions with aromatic residues in biological targets, while the benzoic acid moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.
4-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]benzoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-7-5-12(6-8-15)14(10-18)9-11-1-3-13(4-2-11)16(19)20/h1-9H,(H,19,20)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHTXKXGTDSRLY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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